4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(2-hydroxyphenyl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol
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Overview
Description
4,4’-[(2-hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) is a compound belonging to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, has garnered attention due to its potential antioxidant and anticancer properties .
Preparation Methods
The synthesis of 4,4’-[(2-hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) typically involves a multi-component reaction. One common method is the three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . Another approach involves the use of a magnetically separable nanocatalyst for the solvent-free preparation of the compound . These methods yield high purity products through simple filtration and are characterized by their efficiency and eco-friendliness.
Chemical Reactions Analysis
4,4’-[(2-hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) undergoes several types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by various oxidizing agents, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include sodium acetate, hydrazine hydrate, and various aldehydes
Scientific Research Applications
4,4’-[(2-hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4,4’-[(2-hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) involves its interaction with cellular components. It has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
4,4’-[(2-hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) can be compared with other pyrazole derivatives such as:
4,4’-[(phenylmethylene)]bis(3-methyl-1H-pyrazol-5-ol): Similar in structure but lacks the hydroxyphenyl group, which may affect its biological activity.
4,4’-[(alkylmethylene)]bis(3-methyl-1H-pyrazol-5-ol): Contains alkyl groups instead of aryl groups, leading to different chemical properties and applications. The uniqueness of 4,4’-[(2-hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) lies in its specific structure, which imparts distinct antioxidant and anticancer properties.
Properties
Molecular Formula |
C27H24N4O3 |
---|---|
Molecular Weight |
452.5g/mol |
IUPAC Name |
4-[(2-hydroxyphenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C27H24N4O3/c1-17-23(26(33)30(28-17)19-11-5-3-6-12-19)25(21-15-9-10-16-22(21)32)24-18(2)29-31(27(24)34)20-13-7-4-8-14-20/h3-16,25,28-29,32H,1-2H3 |
InChI Key |
KAZCDZMIFKXMHG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=CC=C3O)C4=C(NN(C4=O)C5=CC=CC=C5)C |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=CC=C3O)C4=C(NN(C4=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
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